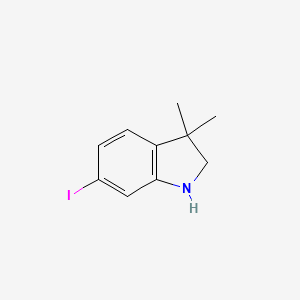

6-Iodo-3,3-dimethylindoline

Description

Reactions at the Iodine Center

The presence of an iodine atom on the benzene ring is a key feature that dictates a significant portion of the molecule's reactivity. The carbon-iodine bond is susceptible to a variety of transformations, including metal-catalyzed cross-coupling reactions, nucleophilic substitution, radical reactions, and reduction.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl iodides are excellent substrates for these transformations. 6-Iodo-3,3-dimethylindoline can participate in several named reactions, allowing for the introduction of a wide array of functional groups at the 6-position.

Notable examples include:

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent in the presence of a palladium catalyst and a base. This method is widely used to form biaryl compounds.

Heck Coupling: In this reaction, the aryl iodide is coupled with an alkene to form a substituted alkene. This is a valuable method for the formation of carbon-carbon bonds.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, providing a direct route to substituted alkynes. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with an amine.

These reactions are highly valued for their functional group tolerance and broad substrate scope, making this compound a useful building block for the synthesis of complex molecules.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactants | Product Type |

| Suzuki | This compound, Arylboronic acid | 6-Aryl-3,3-dimethylindoline |

| Heck | This compound, Alkene | 6-Alkenyl-3,3-dimethylindoline |

| Sonogashira | This compound, Terminal alkyne | 6-Alkynyl-3,3-dimethylindoline |

| Buchwald-Hartwig | This compound, Amine | 6-Amino-3,3-dimethylindoline |

While direct nucleophilic aromatic substitution on unactivated aryl halides is generally difficult, the reactivity of the carbon-iodine bond can be enhanced under certain conditions, such as through the use of strong nucleophiles or by activation with a transition metal catalyst. Reactions with nucleophiles like alkoxides, thiolates, and cyanides can potentially lead to the substitution of the iodine atom.

The relatively weak carbon-iodine bond can undergo homolytic cleavage to generate an aryl radical. This radical species can then participate in various subsequent reactions, such as hydrogen atom abstraction or addition to unsaturated systems. These radical reactions can be initiated by heat, light, or radical initiators.

The iodine atom can be removed from the aromatic ring through reductive dehalogenation. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or with hydride reagents like sodium borohydride in the presence of a catalyst. This transformation effectively converts this compound into 3,3-dimethylindoline (B1314585).

Reactivity of the Indoline (B122111) Heterocycle

The indoline core, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, also exhibits its own characteristic reactivity.

The benzene ring of the indoline system is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The substituent already present on the ring, in this case, the iodo group and the fused heterocyclic ring, will direct incoming electrophiles to specific positions. The nitrogen atom of the indoline ring is an activating group and an ortho-, para-director. However, the steric bulk of the gem-dimethyl group at the 3-position may influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br) using a halogen and a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

The precise position of substitution will depend on the reaction conditions and the directing effects of the existing substituents.

Structure

3D Structure

Properties

Molecular Formula |

C10H12IN |

|---|---|

Molecular Weight |

273.11 g/mol |

IUPAC Name |

6-iodo-3,3-dimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C10H12IN/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,12H,6H2,1-2H3 |

InChI Key |

ZHNDABACTRFWLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC2=C1C=CC(=C2)I)C |

Origin of Product |

United States |

Synthetic Strategies for 6 Iodo 3,3 Dimethylindoline

Direct Iodination Approaches to Indoline (B122111) Cores

Direct iodination involves introducing an iodine atom onto the benzene ring of the 3,3-dimethylindoline (B1314585) scaffold. The success of this approach hinges on controlling the position of iodination on the aromatic ring.

The indoline nitrogen atom is an activating group that directs electrophilic aromatic substitution to the ortho and para positions. In the case of the indoline ring, this corresponds to the C7 and C5 positions, respectively. Consequently, direct electrophilic iodination of 3,3-dimethylindoline would be expected to yield primarily 5-iodo-3,3-dimethylindoline, with the C7 position being sterically hindered. Achieving substitution at the C6 position is therefore non-trivial and requires specialized methods to overcome the inherent electronic preferences of the substrate.

Research into the direct C-H functionalization of indoles has shown a strong preference for the C5 position, highlighting the challenge of targeting the C6 position without the use of directing groups. rsc.orgresearchgate.net An effective strategy for C6-iodination would necessitate bypassing the natural reactivity of the indoline system.

Transition metal-catalyzed reactions offer powerful alternatives for C-H functionalization, often providing different regioselectivity compared to classical electrophilic substitution. Catalysts based on palladium, copper, or ruthenium can facilitate C-H activation and subsequent bond formation. mdpi.com For instance, a directed C-H functionalization approach, where a removable directing group is installed on the indoline nitrogen, could force metallation and subsequent iodination at the C6 position.

While specific examples for the C6-iodination of 3,3-dimethylindoline are not prevalent, the principles of metal-catalyzed C-H activation represent a viable, albeit complex, pathway. The development of such a process would involve the screening of various catalysts, ligands, and reaction conditions to achieve the desired regiochemical outcome. mdpi.com

Table 1: Illustrative Metal-Mediated Iodination Conditions for Aromatic Systems

| Entry | Catalyst | Iodine Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | I₂ | TFA | 100 | Moderate |

| 2 | CuI | NIS | DMF | 120 | Good |

| 3 | RuCl₂(PPh₃)₃ | I₂/Ag₂CO₃ | DCE | 80 | Variable |

Note: This table represents general conditions for metal-mediated iodination of aromatic compounds, which could be adapted for the specific synthesis of 6-Iodo-3,3-dimethylindoline.

Hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), are versatile oxidants used in a wide range of organic transformations. scispace.comnih.gov In the context of iodination, they can act as both an oxidant and an iodine source in the presence of an iodide salt or be used to mediate oxidative cyclizations. scispace.comacs.orgresearchgate.net

These reagents can promote reactions through radical or ionic pathways, potentially altering the regioselectivity of iodination. acs.org A metal-free approach using a hypervalent iodine reagent in combination with molecular iodine could provide a pathway to C6-functionalized indolines, although overcoming the electronic preference for the C5 position remains a significant synthetic hurdle. researchgate.net

Convergent Synthesis via Ring-Forming Reactions

Convergent strategies, where the indoline ring is constructed from simpler, pre-functionalized starting materials, offer more precise control over the final substitution pattern. This approach avoids the regioselectivity issues associated with direct iodination of the indoline core.

This method involves the intramolecular cyclization of a carefully designed open-chain precursor. A common strategy is the electrophilic cyclization of an N-aryl alkene or alkyne. chim.itrsc.org For the synthesis of this compound, a plausible precursor would be N-(4-iodophenyl)-3-methyl-2-buten-1-amine. Treatment of this substrate with an acid catalyst could induce an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type reaction) to form the indoline ring.

Alternatively, an iodine-mediated cyclization can be employed. organic-chemistry.org Starting with a precursor like N-allyl-4-iodoaniline, treatment with iodine can trigger an electrophilic cyclization, forming an iodinated indoline derivative. nih.gov The regiochemical outcome of such cyclizations (e.g., 5-exo vs. 6-endo) is a critical factor. researchgate.net

Table 2: Representative Iodine-Mediated Cyclization Reactions

| Entry | Substrate | Reagent | Conditions | Product Type |

|---|---|---|---|---|

| 1 | N-alkenyl aniline | I₂ | CH₃CN, rt | Iodo-indoline |

| 2 | o-alkynyl aniline | I₂ | CH₂Cl₂, NaHCO₃ | Iodo-indole |

| 3 | 2-vinylaniline | Me₄NI (mediator) | Electrochemical | Indoline |

Note: This table illustrates general iodine-mediated cyclization strategies that could be applied to synthesize the target compound from an appropriate precursor. nih.govorganic-chemistry.org

Perhaps the most direct and regiochemically unambiguous route to this compound is to begin with a commercially available or readily synthesized iodinated aniline. The synthesis would start from 4-iodoaniline, ensuring the iodine atom is correctly positioned from the outset.

A potential synthetic sequence involves the N-alkylation of 4-iodoaniline with a suitable electrophile, such as 1-bromo-3-methyl-2-butene. The resulting N-alkenylaniline can then be cyclized under acidic conditions. The intramolecular hydroarylation would proceed via a stable tertiary carbocation intermediate, leading to the formation of the desired this compound. This method has the advantage of building the carbon skeleton onto a pre-iodinated aromatic ring, thus guaranteeing the correct isomer is formed. This approach is analogous to well-established indole (B1671886) syntheses that start from ortho-haloanilines. acs.orgnih.govmdpi.com

Post-Synthetic Modification of 3,3-Dimethylindoline

A prevalent and efficient method for the synthesis of this compound involves the direct functionalization of the 3,3-dimethylindoline scaffold. This post-synthetic modification strategy is centered on introducing the iodine atom onto the aromatic ring of the indoline.

The introduction of an iodine atom at the 6-position of the 3,3-dimethylindoline ring is typically accomplished through electrophilic aromatic substitution. The electron-donating nature of the nitrogen atom in the indoline ring activates the aromatic system, directing electrophiles primarily to the para-position (C6) relative to the nitrogen.

A common and effective reagent for this transformation is N-iodosuccinimide (NIS). organic-chemistry.orglookchem.com This reagent serves as a source of an electrophilic iodine species (I+). The reaction is often carried out in a polar aprotic solvent, such as acetonitrile, and can be facilitated by the addition of a catalytic amount of an acid. organic-chemistry.org For instance, trifluoroacetic acid (TFA) can be used to enhance the electrophilicity of the iodine source, leading to higher yields and shorter reaction times. organic-chemistry.org The reaction generally proceeds under mild conditions, often at room temperature.

Another potent iodinating agent that can be employed is iodine monochloride (ICl). This reagent is a strong electrophile and reacts readily with activated aromatic systems. The reaction conditions, such as solvent and temperature, must be carefully controlled to ensure high regioselectivity for the 6-position and to minimize the formation of undesired byproducts.

Table 1: Comparative Data for Iodination Strategies

| Iodinating Agent | Catalyst/Solvent System | Typical Conditions | Key Features |

| N-Iodosuccinimide (NIS) | Acetonitrile, often with catalytic Trifluoroacetic Acid (TFA) | Room temperature | Mild conditions, good regioselectivity for activated rings. |

| Iodine Monochloride (ICl) | Inert solvent (e.g., Dichloromethane) | Low to room temperature | Highly reactive, requires careful control of stoichiometry. |

The accessibility of this compound is fundamentally dependent on the efficient synthesis of its precursor, 3,3-dimethylindoline. There are well-established methodologies for the construction of this indoline core.

The most prominent method is the Fischer indole synthesis . alfa-chemistry.comtestbook.comwikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed condensation of a phenylhydrazine with a ketone or aldehyde. alfa-chemistry.com For the synthesis of the direct precursor to 3,3-dimethylindoline, phenylhydrazine is reacted with 3-methyl-2-butanone (also known as isopropyl methyl ketone). nih.gov This reaction, typically catalyzed by Brønsted acids like polyphosphoric acid (PPA) or Lewis acids such as zinc chloride, initially forms 2,3,3-trimethyl-3H-indole. alfa-chemistry.comnih.gov This intermediate is then subjected to a reduction step to yield 3,3-dimethylindoline. Catalytic hydrogenation is a common method for this reduction, employing catalysts such as platinum on carbon (Pt/C) in the presence of an acid, or various ruthenium and iridium complexes. researchgate.netnih.govnih.gov

An alternative, though less commonly cited for this specific compound, is the reductive cyclization of a nitroaromatic precursor . This pathway would involve a starting material like 1,1-dimethyl-2-(2-nitrophenyl)ethane. The nitro group can be reduced to an amine, which then undergoes an intramolecular cyclization to form the indoline ring. This reduction can be achieved through various methods, including catalytic hydrogenation or using reducing agents like iron in acetic acid.

Table 2: Overview of Precursor Synthesis Routes

| Synthetic Route | Key Reactants | Key Intermediates | Typical Catalysts/Reagents |

| Fischer Indole Synthesis & Reduction | Phenylhydrazine, 3-Methyl-2-butanone | 2,3,3-Trimethyl-3H-indole | Cyclization: PPA, ZnCl₂Reduction: H₂, Pt/C |

| Reductive Cyclization | 1,1-Dimethyl-2-(2-nitrophenyl)ethane | 2-(2-Aminophenyl)propane derivative | Reduction: H₂, Pd/C; Fe/Acetic Acid |

Chemical Reactivity and Transformation of 6 Iodo 3,3 Dimethylindoline

Reactivity of the Indoline (B122111) Heterocycle

Transformations of the Indoline Nitrogen

The nitrogen atom in the 6-iodo-3,3-dimethylindoline scaffold retains its nucleophilic and basic character, making it amenable to a variety of functionalization reactions. Common transformations include N-alkylation, N-acylation, and N-arylation, which are fundamental for modifying the electronic and steric properties of the molecule.

N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to deprotonate the nitrogen and enhance its nucleophilicity. Similarly, N-acylation can be readily accomplished with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine or pyridine, to yield the corresponding amides. These reactions are generally high-yielding and provide a straightforward route to a diverse range of N-substituted derivatives.

Furthermore, the indoline nitrogen can participate in transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed N-arylation (Buchwald-Hartwig amination) with aryl halides or triflates allows for the introduction of various aryl and heteroaryl substituents. The presence of the gem-dimethyl groups at the C3 position may sterically hinder the approach of bulky reagents to the nitrogen atom, potentially influencing reaction rates and yields compared to unsubstituted indolines.

The indoline nitrogen can also be involved in reactions leading to the formation of N-heterocyclic fused systems. For example, condensation reactions with appropriate bifunctional electrophiles can lead to the construction of more complex molecular architectures.

Reactions Involving the Saturated Ring and Gem-Dimethyl Groups

The saturated five-membered ring of this compound is generally less reactive than the aromatic portion or the indoline nitrogen. However, the benzylic C2 position is susceptible to oxidation under certain conditions. The gem-dimethyl groups at the C3 position are typically inert to most chemical transformations. Their primary role is often steric, influencing the conformation of the indoline ring and potentially shielding adjacent reactive sites. The Thorpe-Ingold effect, stemming from the presence of the gem-dimethyl group, can influence the bond angles and reactivity of the heterocyclic ring.

While direct functionalization of the gem-dimethyl groups is challenging, radical-based reactions could potentially lead to their modification, although such transformations are not commonly reported for this class of compounds. The primary influence of the gem-dimethyl moiety is to block the C3 position from participating in reactions where it might otherwise be susceptible, such as oxidation or electrophilic attack, thereby directing reactivity to other parts of the molecule.

Oxidative Aromatization to 6-Iodoindole Analogues

A key transformation of the indoline scaffold is its oxidative aromatization to the corresponding indole (B1671886). This dehydrogenation process is a valuable synthetic tool for accessing highly functionalized indoles that may be difficult to prepare through other routes.

Mechanistic Considerations of Indoline-to-Indole Aromatization

The conversion of an indoline to an indole is a formal oxidation process that involves the removal of two hydrogen atoms from the C2 and N1 positions. The mechanism of this transformation is highly dependent on the oxidant and reaction conditions employed.

For metal-catalyzed dehydrogenations, such as those employing palladium catalysts, the reaction is often proposed to proceed through a series of steps involving coordination of the indoline to the metal center. A plausible mechanism begins with the coordination of the indoline nitrogen to the Pd(II) catalyst. This is followed by a β-hydride elimination from the C2 position to form an imine intermediate and a palladium-hydride species. The imine then tautomerizes to the more thermodynamically stable indole. The catalytic cycle is completed by the reoxidation of the palladium species, often by molecular oxygen.

With quinone-based oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), the mechanism is believed to involve a hydride transfer from the indoline to the quinone. The electron-rich indoline acts as a hydride donor. The reaction may proceed in a stepwise manner, with initial single-electron transfer (SET) followed by proton transfer, or via a direct hydride abstraction. The resulting carbocation intermediate then loses a proton to afford the indole, and the reduced quinone (hydroquinone) is formed as a byproduct.

Selective Oxidation Protocols for Iodinated Indolines

A variety of reagents have been developed for the efficient and selective oxidation of indolines to indoles. The choice of oxidant is crucial to ensure compatibility with other functional groups in the molecule, such as the iodo-substituent in this compound.

Table 1: Common Reagents for the Oxidative Aromatization of Indolines

| Oxidant/Catalytic System | Typical Conditions | Notes |

| Palladium on Carbon (Pd/C) | High temperature, often in the presence of a hydrogen acceptor (e.g., maleic acid) or under an inert atmosphere. | A classic and effective method, though sometimes requiring harsh conditions. |

| Manganese Dioxide (MnO₂) | Typically requires a stoichiometric excess of activated MnO₂ in a non-polar solvent like dichloromethane or toluene at room temperature or with heating. | A mild and widely used reagent, particularly for activated indolines. The reaction is heterogeneous. |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Stoichiometric amounts in an inert solvent (e.g., benzene, toluene, or dioxane) at room temperature or with gentle heating. | A powerful and high-potential oxidant, often providing high yields under mild conditions. |

| Copper-based Catalysts | Often used with an oxidant like molecular oxygen (air). | Provides a more environmentally benign approach to dehydrogenation. |

| Iodine-based systems | Catalytic or stoichiometric iodine, sometimes in the presence of a base or under aerobic conditions. | Can be an effective metal-free alternative for aromatization. |

For this compound, milder oxidation protocols are generally preferred to avoid potential side reactions involving the iodine atom. Activated manganese dioxide is a suitable choice due to its typically neutral reaction conditions. DDQ is also highly effective for the dehydrogenation of indolines and is often compatible with a range of functional groups. Palladium-catalyzed aerobic dehydrogenation offers a catalytic and environmentally friendly alternative, often proceeding under relatively mild conditions. The choice of solvent and reaction temperature can be optimized to achieve high selectivity and yield for the desired 6-iodo-3,3-dimethylindole.

Mechanistic Studies and Computational Chemistry of 6 Iodo 3,3 Dimethylindoline Systems

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Methods

The elucidation of reaction mechanisms involving 6-iodo-3,3-dimethylindoline would likely employ a combination of kinetic and spectroscopic techniques to probe the transformation pathways. Kinetic studies are fundamental in determining the rate of a reaction and its dependence on the concentration of reactants, catalysts, and temperature. For reactions involving the substitution of the iodine atom or reactions at other positions of the indoline (B122111) ring, monitoring the disappearance of the starting material and the appearance of the product over time would provide crucial data for deriving the rate law. This, in turn, offers clues about the molecularity of the rate-determining step.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are invaluable for identifying reactants, intermediates, and products. For instance, in a potential nucleophilic aromatic substitution reaction, changes in the chemical shifts of the aromatic protons in the ¹H NMR spectrum would indicate the progress of the reaction. The formation of transient intermediates, though often challenging to detect due to their short lifetimes, can sometimes be observed using specialized techniques like stopped-flow spectroscopy or by performing the reaction at low temperatures to slow down the process.

Theoretical Investigations of Electronic Structure and Reactivity

Computational chemistry provides a powerful toolkit for investigating the electronic structure and reactivity of molecules like this compound at a level of detail that is often inaccessible through experimental methods alone.

Quantum Chemical Calculations of Ground and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the geometries and energies of ground states, transition states, and intermediates. For this compound, DFT calculations could be employed to optimize the molecular geometry and to calculate the energies of its frontier molecular orbitals (HOMO and LUMO). The energy and distribution of these orbitals are key indicators of the molecule's reactivity. For instance, the HOMO would indicate the regions most susceptible to electrophilic attack, while the LUMO would highlight the likely sites for nucleophilic attack.

Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies for proposed reaction steps. By locating the transition state structure on the potential energy surface, one can gain insight into the feasibility of a particular reaction pathway. For example, in an electrophilic aromatic substitution reaction on the benzene ring of this compound, calculations could compare the activation energies for substitution at different positions to predict the regioselectivity.

Table 1: Hypothetical Calculated Energies for a Reaction Intermediate and Transition State of this compound

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

| Ground State | B3LYP | 6-311++G(d,p) | 0.0 |

| Transition State | B3LYP | 6-311++G(d,p) | +15.2 |

| Intermediate | B3LYP | 6-311++G(d,p) | +5.8 |

This table presents illustrative data for a hypothetical reaction, as specific computational studies on this compound are not available.

Analysis of Aromaticity and Stability in Iodinated Indolines

The stability of the C-I bond is another important factor. Natural Bond Orbital (NBO) analysis can be used to investigate the nature of this bond, including its polarization and the extent of any hyperconjugative interactions with the rest of the molecule. This information is crucial for understanding the propensity of the iodine to act as a leaving group in substitution reactions.

Computational Simulation of Reaction Pathways and Selectivity

Computational simulations are invaluable for mapping out entire reaction pathways and for understanding the origins of selectivity in chemical reactions. By calculating the energies of all relevant intermediates and transition states, a complete potential energy surface for a given reaction can be constructed.

For this compound, simulations could be used to explore the regioselectivity of further functionalization. For example, in a nitration reaction, computational models could predict whether the incoming nitro group would preferentially add to the position ortho or meta to the iodine atom, taking into account both the electronic directing effects of the substituents and the steric hindrance from the gem-dimethyl group.

Furthermore, computational studies can shed light on the role of the solvent in influencing reaction pathways. By including explicit solvent molecules or using a continuum solvation model, it is possible to account for the stabilizing or destabilizing effects of the solvent on charged intermediates and transition states. This can be particularly important for reactions that proceed through ionic mechanisms.

Table 2: Illustrative Calculated Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Position of Substitution | Relative Activation Energy (kcal/mol) | Predicted Product Ratio |

| C5 | 18.5 | Minor |

| C7 | 16.2 | Major |

This table presents hypothetical data to illustrate how computational simulations can predict reaction selectivity. Actual values would require specific calculations.

Advanced Applications and Derivatization of 6 Iodo 3,3 Dimethylindoline in Organic Synthesis

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

The presence of an iodine atom at the 6-position of the 3,3-dimethylindoline (B1314585) scaffold renders it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures.

The versatility of 6-Iodo-3,3-dimethylindoline is demonstrated through its participation in several key cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the indoline (B122111) core and various aryl or vinyl boronic acids or esters. This method is widely used to introduce new aromatic or unsaturated moieties at the 6-position, leading to the synthesis of biaryl compounds and other complex structures.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of this compound with terminal alkynes. This provides a direct route to 6-alkynyl-3,3-dimethylindoline derivatives, which are valuable intermediates for the synthesis of more complex heterocyclic systems and conjugated materials.

Heck Coupling: Through the Heck reaction, the iodo-substituted indoline can be coupled with alkenes to form new carbon-carbon bonds, introducing vinyl groups at the 6-position. This reaction is instrumental in extending the carbon framework and creating precursors for further transformations.

Buchwald-Hartwig Amination: This powerful amination reaction enables the formation of a carbon-nitrogen bond between this compound and a wide range of primary and secondary amines. This is a crucial step in the synthesis of many biologically active compounds containing an arylamine linkage.

These palladium-catalyzed transformations underscore the importance of this compound as a pivotal intermediate, providing access to a diverse range of substituted indoline derivatives that are key components of pharmaceuticals, agrochemicals, and materials science.

Precursor for Diversified Indoline and Indole (B1671886) Scaffolds

The this compound core is a versatile platform for the generation of a wide variety of indoline and indole-based molecular scaffolds. The strategic functionalization of the C-I bond, as discussed previously, is a primary method for diversification.

Moreover, the indoline core can be readily oxidized to the corresponding indole scaffold. This transformation opens up another dimension of chemical space, as indoles are a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals. The substituents introduced at the 6-position of the original indoline are carried through to the indole product, allowing for the synthesis of highly functionalized and diverse indole derivatives.

The ability to generate both diverse indoline and indole libraries from a single, readily available precursor highlights the synthetic utility of this compound.

Incorporation into Functional Materials and Supramolecular Systems

The unique electronic and structural properties of the 3,3-dimethylindoline moiety make it an attractive component for the design of functional materials. While direct applications of this compound in this area are still emerging, the derivatization of this core structure is a promising strategy for creating novel materials with tailored properties.

For instance, the incorporation of the 3,3-dimethylindoline unit into larger conjugated systems, facilitated by the cross-coupling reactions at the 6-position, can lead to the development of new photochromic dyes. These materials can undergo reversible changes in their absorption spectra upon irradiation with light, making them suitable for applications in optical data storage, smart windows, and molecular switches.

In the realm of supramolecular chemistry, the indoline scaffold can act as a guest molecule in host-guest complexes. The non-covalent interactions between the indoline derivative and a larger host molecule can lead to the formation of well-defined supramolecular assemblies. These assemblies can exhibit unique properties that are different from the individual components, with potential applications in sensing, catalysis, and drug delivery. The ability to functionalize the 6-position of the indoline allows for the fine-tuning of these host-guest interactions.

Exploration in Radiosynthesis and Labeled Compounds

The presence of an iodine atom in this compound makes it a particularly valuable precursor in the field of radiosynthesis, especially for the development of radiotracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging.

The carbon-iodine bond can be readily replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I) through radioiodination reactions. This allows for the direct labeling of molecules containing the this compound core.

More commonly, the iodo-substituted indoline serves as a precursor for the introduction of other positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F) and carbon-11 (B1219553) (¹¹C). The iodo group can be replaced by a fluorine atom via nucleophilic substitution, or it can facilitate the introduction of a labeled alkyl group through cross-coupling reactions. For example, a common strategy involves the synthesis of a stannylated or boronylated derivative from the iodo-precursor, which can then be reacted with a source of radioactive fluoride (B91410) or a ¹¹C-labeled alkyl halide.

The development of radiolabeled ligands that target specific receptors or enzymes in the body is a crucial area of medical research. The 3,3-dimethylindoline scaffold is found in a number of biologically active molecules, including ligands for the sigma receptor, which is overexpressed in some types of tumors. Therefore, this compound represents a key starting material for the synthesis of novel PET and SPECT tracers for cancer imaging and neurological studies.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

While classical methods for the synthesis of substituted indolines exist, future research should focus on the development of more sustainable and efficient routes to 6-Iodo-3,3-dimethylindoline and its derivatives. Green chemistry principles should guide the exploration of novel synthetic strategies.

Key areas for future research include:

Photocatalyzed Reactions: The use of visible light photocatalysis for the synthesis of substituted indolines is a rapidly growing field. Future work could explore the development of metal-free photocatalytic methods for the direct C-H iodination of 3,3-dimethylindoline (B1314585) or the cyclization of appropriately substituted anilines to afford the target molecule.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of a flow-based synthesis for this compound could enable its production in a more efficient and reproducible manner.

Enzymatic Synthesis: Biocatalysis represents a green and highly selective approach to chemical synthesis. The exploration of enzymes for the stereoselective synthesis of functionalized this compound derivatives is a promising and largely unexplored area.

Solid-Phase Synthesis: The development of solid-phase synthetic routes would facilitate the creation of libraries of this compound derivatives for high-throughput screening in drug discovery and materials science. nih.gov

A comparative table of potential sustainable synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Photocatalysis | Mild reaction conditions, use of renewable energy sources, high functional group tolerance. | Catalyst stability and recovery, optimization of light source and reaction parameters. |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, potential for automation and scalability. | Initial setup costs, potential for clogging in microreactors, requirement for specialized equipment. |

| Enzymatic Synthesis | High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, environmentally benign. | Enzyme stability and availability, substrate scope limitations, potential for product inhibition. |

| Solid-Phase Synthesis | Ease of purification, potential for automation and combinatorial library synthesis. | Requirement for suitable linkers and protecting groups, potential for incomplete reactions. |

Exploration of New Reactivity Profiles and Cascade Reactions

The presence of the iodine atom at the 6-position of the indoline (B122111) ring offers a versatile handle for a wide range of chemical transformations. Future research should focus on exploring the full potential of this reactive site, particularly in the context of cascade reactions.

Unexplored avenues for reactivity include:

Transition Metal-Catalyzed Cross-Coupling Reactions: The C-I bond is highly susceptible to oxidative addition with transition metals like palladium, copper, and nickel. While Sonogashira, Suzuki, and Heck couplings are known for iodoarenes, their application to this compound to synthesize novel functionalized derivatives remains to be thoroughly investigated. nih.gov

Cascade Reactions: The strategic positioning of the iodo group could enable the design of novel cascade reactions. For instance, a palladium-catalyzed cascade reaction initiated by the coupling of an isonitrile with the 6-iodo position could lead to the formation of complex polycyclic structures. dntb.gov.ua Such reactions would allow for the rapid construction of molecular complexity from simple starting materials.

Domino Reactions: The development of domino reactions involving the initial functionalization of the iodo group followed by a subsequent intramolecular cyclization could lead to the synthesis of novel heterocyclic scaffolds.

Nitrene C-H Insertion: Palladium-catalyzed nitrene C-H insertion cascades could be explored to functionalize the indoline core, leading to the synthesis of valuable carbazolones and indolones. wikipedia.org

The following table outlines potential cascade reactions starting from this compound:

| Reaction Type | Potential Coupling Partner | Potential Product Class |

| Palladium-catalyzed cascade | Isonitriles and alkynes | Fused polycyclic heterocycles |

| Domino reaction | ortho-alkynyl anilines | Indolo[1,7-ab]carbazoles |

| Radical cyclization | Alkenes or alkynes with a tethered radical initiator | Tricyclic indoline derivatives |

| Benzyne-mediated cyclization | Functionalized anilines | Substituted carbazoles |

Expanded Applications in Material Science and Advanced Chemical Technologies

While indoline derivatives have been extensively studied in medicinal chemistry, their application in material science remains relatively underexplored. The unique electronic and photophysical properties that can be imparted by the this compound scaffold make it an attractive building block for advanced materials.

Potential applications to be investigated:

Organic Electronics: The electron-rich nature of the indoline core, which can be further modulated by transformations at the iodo position, makes these compounds promising candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The development of indoloindolizine-based materials, for example, has shown promise for stable and tunable organic electronic devices. chemrxiv.org

Fluorescent Probes and Sensors: The indole (B1671886) moiety is known for its fluorescent properties. mdpi.com Functionalization at the 6-position of this compound could lead to the development of novel fluorescent probes for the detection of ions, small molecules, and biomolecules.

Photochromic Materials: Indoline derivatives are key components of spiropyran photochromic materials. The introduction of a 6-iodo substituent could be used to tune the photochromic properties, such as the color, switching speed, and fatigue resistance of these materials.

Functional Polymers: The incorporation of the this compound unit into polymer backbones could lead to the development of new functional polymers with interesting optical, electronic, and thermal properties. nih.gov

Synergistic Experimental and Computational Research to Advance Understanding

To accelerate the discovery and development of new applications for this compound, a close integration of experimental and computational approaches is crucial. Computational chemistry can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule and its derivatives, thereby guiding experimental design.

Areas for synergistic research include:

DFT Analysis of Reactivity: Density Functional Theory (DFT) calculations can be employed to predict the regioselectivity of electrophilic and nucleophilic substitution reactions, as well as to elucidate the mechanisms of novel cascade reactions. nih.gov This can help in the rational design of synthetic routes and the prediction of reaction outcomes.

Molecular Modeling of Material Properties: Computational modeling can be used to predict the photophysical and electronic properties of materials derived from this compound, such as their absorption and emission spectra, charge transport characteristics, and nonlinear optical properties. This can aid in the design of new materials for specific applications in organic electronics and photonics.

Prediction of Spectroscopic Data: Computational methods can be used to predict NMR, IR, and UV-Vis spectra, which can assist in the characterization of new compounds and the interpretation of experimental data.

Understanding Aromatic Stacking Interactions: The synergy between experimental and computational studies is essential for understanding and predicting the stability of aromatic stacking interactions, which can play a crucial role in the properties of materials derived from this compound. rsc.org

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the synthesis of novel compounds with a wide range of applications in medicine, materials science, and beyond.

Q & A

Q. What are the optimal synthetic routes for preparing 6-Iodo-3,3-dimethylindoline with high purity?

- Methodological Answer : The synthesis of halogenated indolines typically involves selective halogenation at the desired position. For iodination, direct electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under mild acidic conditions (e.g., acetic acid) is a common approach. For regioselective iodination at the 6-position, directing groups or steric effects from the 3,3-dimethyl substituents can be leveraged . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%). Continuous flow reactors, as described for fluorinated analogs, may enhance yield and reduce side-product formation .

Q. How can researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H NMR (CDCl) should show a singlet for the two methyl groups (~1.4 ppm) and aromatic protons (6.5–7.5 ppm). C NMR confirms the quaternary C-3 and iodine-induced deshielding at C-5.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak ([M+H] at m/z ~287.03 for CHIN).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store in amber vials at 2–8°C under inert gas (argon/nitrogen) to prevent oxidative degradation. Avoid prolonged exposure to light, as iodine substituents may undergo photolytic cleavage. Stability testing via accelerated aging (40°C/75% RH for 1 month) can identify decomposition pathways (e.g., deiodination) .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom serves as an excellent leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). For example, reaction with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh) catalysis in THF/NaCO yields biaryl derivatives. Kinetic studies (monitored via F NMR or GC-MS) reveal faster coupling rates compared to chloro/bromo analogs due to iodine’s polarizability. Regioselectivity challenges may arise if competing substituents are present; DFT calculations can model transition states .

Q. What strategies resolve contradictions in reported yields for iodination reactions of indoline derivatives?

- Methodological Answer : Discrepancies often stem from reaction conditions (solvent polarity, temperature) or competing side reactions (oxidation of indoline to indole). Systematic optimization via Design of Experiments (DoE) identifies critical factors:

Q. How can this compound be applied in medicinal chemistry research?

- Methodological Answer : Its iodine atom enables late-stage functionalization via click chemistry (e.g., azide-alkyne cycloaddition) to generate targeted libraries. For instance:

- Step 1 : Convert the iodine to an alkyne via Sonogashira coupling.

- Step 2 : React with azide-bearing biomolecules (e.g., peptides) to form triazole-linked conjugates.

Biological activity screening (e.g., kinase inhibition assays) can identify lead compounds. Compare fluorinated vs. iodinated analogs to study halogen effects on binding affinity .

Q. What advanced computational methods predict the regioselectivity of this compound in electrophilic substitution?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. For example:

- Electrophilic Attack : Iodine prefers the 6-position due to electron-donating methyl groups at C-3 stabilizing the transition state.

- Validation : Compare computed activation energies with experimental product ratios (HPLC analysis). Machine learning models trained on indoline reactivity datasets further refine predictions .

Data Analysis and Reporting Guidelines

Q. How should researchers document synthetic procedures for reproducibility?

- Methodological Answer : Include:

- Detailed Protocols : Exact reagent grades, solvent drying methods, and inert atmosphere steps.

- Analytical Data : NMR shifts (δ), HPLC retention times, and HRMS spectra in supplementary materials.

- Error Reporting : Quantify batch-to-batch variability (e.g., ±5% yield) and note deviations (e.g., humidity effects). Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. What statistical methods validate the significance of biological activity data for iodinated indolines?

- Methodological Answer : Use ANOVA with post-hoc Tukey tests to compare IC values across analogs. For dose-response curves, nonlinear regression (e.g., Hill equation) determines efficacy/potency. Report p-values, confidence intervals (95%), and effect sizes. Address outliers via Grubbs’ test or robust statistical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.